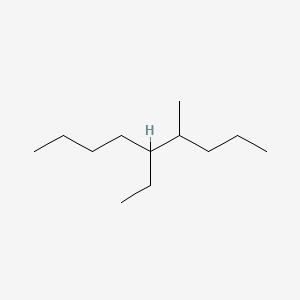
5-Ethyl-4-methylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-methylnonane: is an organic compound classified as an alkane. Alkanes are hydrocarbons that consist solely of single bonds between carbon atoms and are saturated with hydrogen atoms. The molecular formula for this compound is C12H26 , indicating it contains 12 carbon atoms and 26 hydrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-methylnonane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). for alkanes like this compound, simpler methods such as the catalytic hydrogenation of alkenes or the Wurtz reaction (coupling of alkyl halides in the presence of sodium metal) may be employed .
Industrial Production Methods: Industrial production of this compound can involve the catalytic cracking of larger hydrocarbons or the polymerization of smaller alkenes followed by hydrogenation. These processes are typically carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-4-methylnonane, like other alkanes, primarily undergoes substitution reactions. These include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form alkyl halides.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Breaking down larger molecules into smaller ones, often in the presence of a catalyst.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine, UV light.
Combustion: Oxygen, heat.
Cracking: Catalysts such as zeolites, high temperature.
Major Products Formed:
Halogenation: Alkyl halides.
Combustion: Carbon dioxide and water.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
Chemistry: 5-Ethyl-4-methylnonane is used as a reference compound in the study of hydrocarbon behavior and properties. It serves as a model compound for understanding the reactivity and stability of branched alkanes .
Biology and Medicine: While this compound itself may not have direct applications in biology or medicine, its derivatives and related compounds are studied for their potential use in pharmaceuticals and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used as a solvent and as a starting material for the synthesis of other chemicals. Its properties make it suitable for use in lubricants and as a component in fuel formulations .
Mechanism of Action
As an alkane, 5-Ethyl-4-methylnonane does not have a specific mechanism of action in the biological sense. Its chemical behavior is primarily dictated by its saturated hydrocarbon structure, which makes it relatively inert under standard conditions. in the presence of catalysts or under specific conditions, it can undergo reactions such as halogenation or combustion .
Comparison with Similar Compounds
- 4-Ethyl-5-methylnonane
- 5-Ethyl-5-methylnonane
- 4-Ethyl-4-methylnonane
Comparison: 5-Ethyl-4-methylnonane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its isomers, it may have different boiling points, melting points, and reactivity due to the position of the ethyl and methyl groups on the nonane chain .
Properties
CAS No. |
62184-46-7 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
5-ethyl-4-methylnonane |
InChI |
InChI=1S/C12H26/c1-5-8-10-12(7-3)11(4)9-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
BDJIXOFXGLDYLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


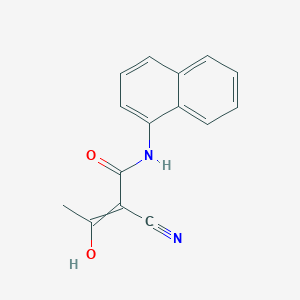
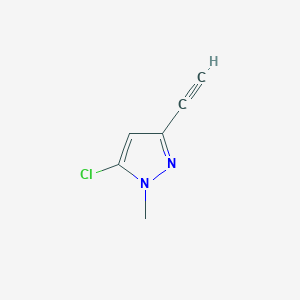
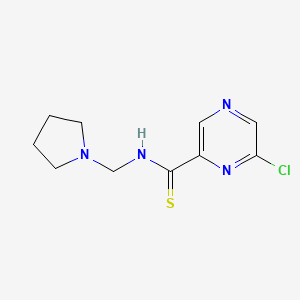
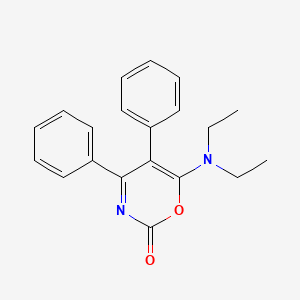
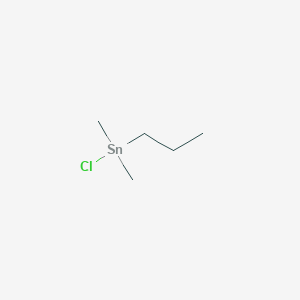
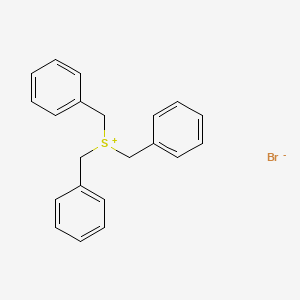

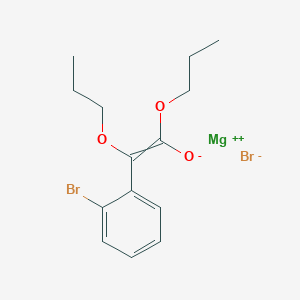
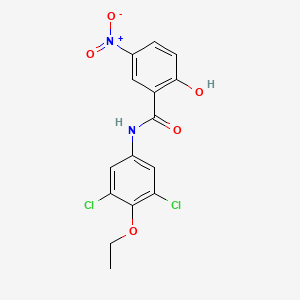
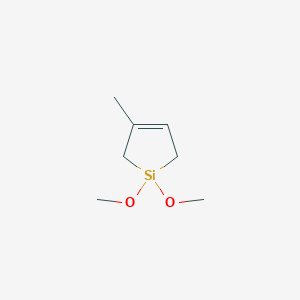
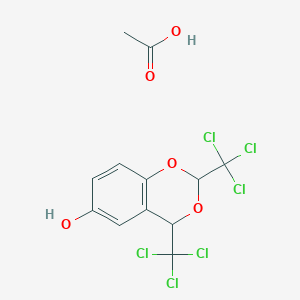
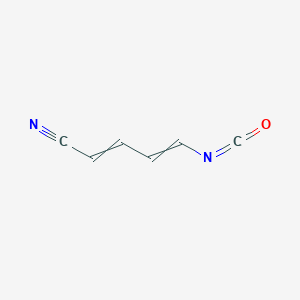
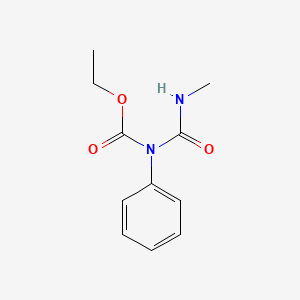
![Diethyl [(4-aminophenyl)methyl]propanedioate](/img/structure/B14554810.png)
